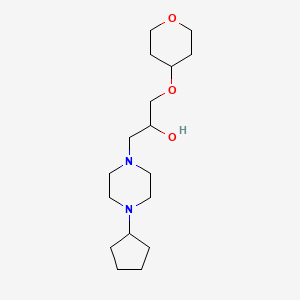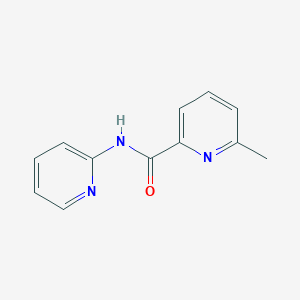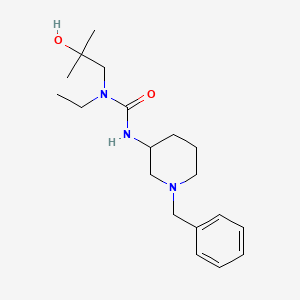![molecular formula C15H23NO2 B6640933 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol](/img/structure/B6640933.png)
1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol is a synthetic compound that belongs to the class of beta-adrenergic agonists. It has been studied for its potential use as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action
The mechanism of action of 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol involves activation of beta-adrenergic receptors in the lungs. These receptors are located on the surface of smooth muscle cells in the airways. When the compound binds to these receptors, it triggers a series of biochemical events that lead to relaxation of the smooth muscles and dilation of the airways. This results in improved airflow and reduced symptoms of respiratory disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol include activation of beta-adrenergic receptors in the lungs, relaxation of smooth muscles, and dilation of the airways. This results in improved airflow and reduced symptoms of respiratory disease. The compound has also been shown to increase cAMP levels in the lungs, which further enhances its bronchodilatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol in lab experiments include its well-defined mechanism of action, its ability to selectively target beta-adrenergic receptors in the lungs, and its potential use as a bronchodilator in the treatment of respiratory diseases. The limitations include the need for further studies to determine its safety and efficacy, and the potential for side effects such as tachycardia and tremors.
Future Directions
There are several future directions for research on 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol. These include:
1. Further studies to determine its safety and efficacy in the treatment of respiratory diseases.
2. Development of new formulations and delivery methods to improve its effectiveness and reduce potential side effects.
3. Studies to investigate its potential use in the treatment of other diseases such as heart failure and hypertension.
4. Investigation of its mechanism of action at the molecular level to identify new drug targets and improve our understanding of beta-adrenergic receptor signaling.
5. Studies to determine its potential use in combination with other drugs for the treatment of respiratory diseases.
Synthesis Methods
The synthesis of 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol involves a series of chemical reactions. The starting material is cyclobutanone, which is reacted with paraformaldehyde and methylamine to form 1-(2-Methoxyphenyl)propan-2-amine. This intermediate is then reacted with paraformaldehyde and cyclobutanone to yield the final product, 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol.
Scientific Research Applications
1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol has been studied for its potential use as a bronchodilator in the treatment of respiratory diseases such as asthma and 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol. It works by activating beta-adrenergic receptors in the lungs, which leads to relaxation of the smooth muscles and dilation of the airways. This results in improved airflow and reduced symptoms of respiratory disease.
properties
IUPAC Name |
1-[[1-(2-methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(16-11-15(17)8-5-9-15)10-13-6-3-4-7-14(13)18-2/h3-4,6-7,12,16-17H,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGHKNXBPJQIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)NCC2(CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Hydroxypiperidin-1-yl)-[2-[(5-methyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]methanone](/img/structure/B6640853.png)
![(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B6640876.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone](/img/structure/B6640880.png)

![N-(2-cyclopropyl-2-hydroxyethyl)-N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6640886.png)

![N-(cyclopropylmethyl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B6640900.png)
![1-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6640902.png)

![tert-butyl 3-(benzylamino)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate;hydroiodide](/img/structure/B6640912.png)

![1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol](/img/structure/B6640928.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640940.png)